molecular formula C9H14Cl2N2O2 B2415114 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride CAS No. 1909308-39-9

2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2415114
CAS No.: 1909308-39-9
M. Wt: 253.12
InChI Key: ADQUTIRPKCDSSQ-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O2.2ClH and a molecular weight of 253.13 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of 4-cyanopyridine with dimethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and subsequent acidification to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained in the form of a crystalline powder, which is then subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and lowering activation energies. It is particularly effective in acylation reactions, where it forms an acetylpyridinium ion intermediate that enhances the reactivity of acylating agents .

Comparison with Similar Compounds

Uniqueness: 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and catalytic properties. Its ability to act as a nucleophilic catalyst in a wide range of organic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(dimethylamino)methyl]pyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQUTIRPKCDSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CC(=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-39-9
Record name 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
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